rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride is a chiral compound that has gained attention in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a fluorine atom and an amine group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated precursor with an amine source in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance efficiency and scalability. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amine derivatives.
Scientific Research Applications
rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and amine group play crucial roles in binding to receptors or enzymes, triggering a cascade of biochemical reactions. These interactions can modulate various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- rac-(1s,3s)-3-amino-1,3-dimethylcyclobutan-1-ol hydrochloride
- rac-(1s,3s)-3-bromocyclobutan-1-amine hydrochloride
Uniqueness
rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
1408075-13-7 |
---|---|
Molecular Formula |
C4H9ClFN |
Molecular Weight |
125.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.